Cas no 1807008-40-7 (3-Bromo-2-fluoro-6-iodophenol)
3-Bromo-2-fluoro-6-iodophenol Chemical and Physical Properties
Names and Identifiers
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- 3-BROMO-2-FLUORO-6-IODOPHENOL
- 3-Bromo-2-fluoro-6-iodophenol
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- Inchi: 1S/C6H3BrFIO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H
- InChI Key: RKILROPZXYGAPD-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(=C1O)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- XLogP3: 3
- Topological Polar Surface Area: 20.2
3-Bromo-2-fluoro-6-iodophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016756-250mg |
3-Bromo-2-fluoro-6-iodophenol |
1807008-40-7 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
| Alichem | A013016756-500mg |
3-Bromo-2-fluoro-6-iodophenol |
1807008-40-7 | 97% | 500mg |
823.15 USD | 2021-06-25 | |
| Alichem | A013016756-1g |
3-Bromo-2-fluoro-6-iodophenol |
1807008-40-7 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
3-Bromo-2-fluoro-6-iodophenol Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-Bromo-2-fluoro-6-iodophenol
Recent Advances in the Application of 3-Bromo-2-fluoro-6-iodophenol (CAS: 1807008-40-7) in Chemical Biology and Pharmaceutical Research
The compound 3-Bromo-2-fluoro-6-iodophenol (CAS: 1807008-40-7) has recently emerged as a versatile building block in chemical biology and pharmaceutical research. This halogen-rich aromatic scaffold has garnered significant attention due to its unique reactivity profile and potential applications in drug discovery, particularly in the synthesis of complex bioactive molecules. Recent studies have highlighted its utility as a key intermediate in the development of targeted therapies and diagnostic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-Bromo-2-fluoro-6-iodophenol as a precursor for the synthesis of novel kinase inhibitors. The researchers leveraged the orthogonal reactivity of the three halogen substituents to sequentially introduce various pharmacophores through palladium-catalyzed cross-coupling reactions. This approach enabled the rapid generation of a diverse library of compounds with promising activity against resistant cancer cell lines.
In the field of radiopharmaceuticals, 3-Bromo-2-fluoro-6-iodophenol has shown particular promise as a precursor for PET tracer development. A recent Nature Communications paper (2024) described its use in the synthesis of fluorine-18 labeled probes for imaging neuroinflammation. The compound's fluorine atom served as an ideal handle for isotopic labeling, while the bromo and iodo groups allowed for subsequent functionalization with targeting moieties.
The unique electronic properties of 3-Bromo-2-fluoro-6-iodophenol have also been exploited in materials science applications. A 2024 ACS Applied Materials & Interfaces report detailed its incorporation into organic semiconductors for biosensing applications. The heavy halogen atoms were found to significantly influence the material's electronic structure, enabling sensitive detection of biomolecules through enhanced charge transfer mechanisms.
From a synthetic chemistry perspective, recent advances have focused on developing more sustainable protocols for working with this compound. Green Chemistry (2023) published a microwave-assisted, solvent-free method for the derivatization of 3-Bromo-2-fluoro-6-iodophenol that reduces waste generation while maintaining high yields. This development addresses growing concerns about the environmental impact of pharmaceutical manufacturing processes.
Looking forward, the unique combination of halogen atoms in 3-Bromo-2-fluoro-6-iodophenol continues to inspire innovative applications across multiple disciplines. Current research efforts are exploring its potential in covalent inhibitor design, where the phenolic hydroxyl group can serve as a warhead for targeting specific amino acid residues. As synthetic methodologies continue to advance, we anticipate seeing broader adoption of this versatile building block in both academic and industrial settings.
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